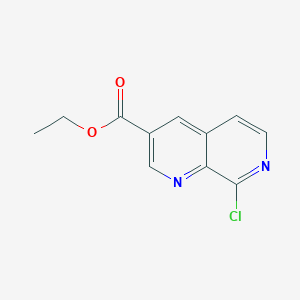
Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused-ring system, which consists of two pyridine rings connected through adjacent carbon atoms. The presence of a chlorine atom and an ethyl ester group further defines its chemical structure. Naphthyridines, including this compound, are known for their diverse biological activities and applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-chloro-1,7-naphthyridine-3-carboxylate typically involves multicomponent reactions, Friedländer cyclization, and metal-catalyzed synthesis. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar multicomponent reactions under optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis and solvent-free reactions can enhance the efficiency and eco-friendliness of the production process .
化学反应分析
Types of Reactions
Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various substituted naphthyridines .
科学研究应用
Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases, including bacterial infections and cancer.
作用机制
The mechanism of action of ethyl 8-chloro-1,7-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound’s antimicrobial properties may result from its interaction with bacterial cell membranes or inhibition of essential bacterial enzymes .
相似化合物的比较
Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives such as:
- Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate
- 1,5-Naphthyridine derivatives
- 1,6-Naphthyridine derivatives
These compounds share similar structural features but differ in their substitution patterns and biological activities. This compound is unique due to its specific chlorine and ethyl ester substitutions, which contribute to its distinct chemical and biological properties .
属性
分子式 |
C11H9ClN2O2 |
|---|---|
分子量 |
236.65 g/mol |
IUPAC 名称 |
ethyl 8-chloro-1,7-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C11H9ClN2O2/c1-2-16-11(15)8-5-7-3-4-13-10(12)9(7)14-6-8/h3-6H,2H2,1H3 |
InChI 键 |
ZKWJBDDZRDXUBQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN=C2C(=C1)C=CN=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


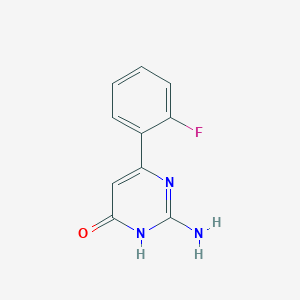
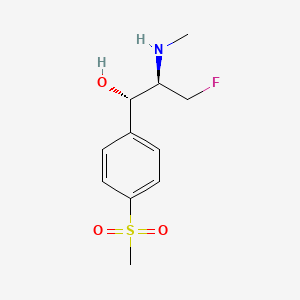
![tert-butyl N-[4-(azetidin-3-yl)butyl]carbamate](/img/structure/B15052619.png)
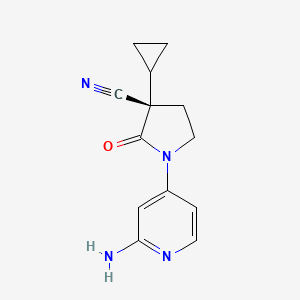
![(1R,5R,6S)-6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one](/img/structure/B15052623.png)
![Ethyl (2Z)-2-chloro-2-[2-(3-chlorophenyl)hydrazin-1-ylidene]acetate](/img/structure/B15052629.png)
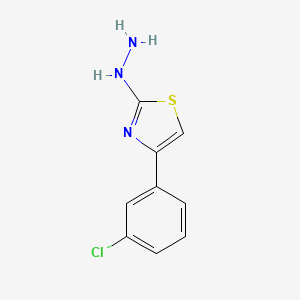
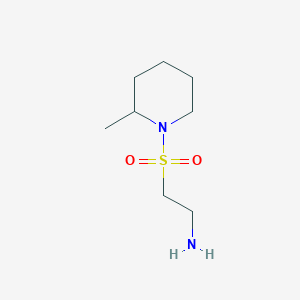
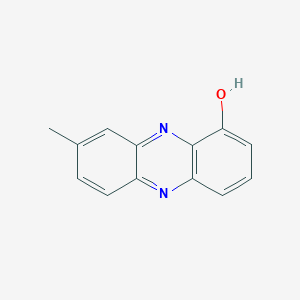
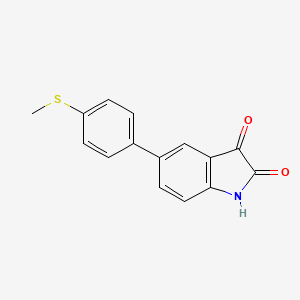
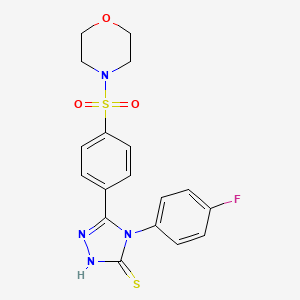
![1-[(4-methoxyphenyl)methyl]-1H,4H,5H,6H,7H,8H-pyrazolo[3,4-b]azepin-4-one](/img/structure/B15052659.png)
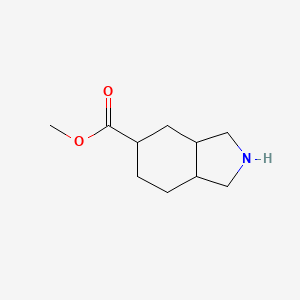
![(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(5-(4-chlorophenyl)furan-2-yl)methanone](/img/structure/B15052679.png)
